5-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Mechanism of Action
Target of Action
It is known that sulfonamide compounds often act asanti-proliferatives . This suggests that the compound may interact with cellular targets that are crucial for cell proliferation.
Mode of Action
Based on its structural similarity to other sulfonamide compounds, it is plausible that it may inhibit the function of its target, thereby preventing cell proliferation .
Result of Action
Given its potential anti-proliferative activity, it may lead to the inhibition of cell growth and division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Thiophene-2-sulfonamide Core: This can be achieved by reacting thiophene-2-sulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the Chlorine Atom: Chlorination of the thiophene ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholinoethyl Group: This step involves the reaction of the intermediate with 2-(4-methoxyphenyl)-2-morpholinoethanol under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them to amines or thiols, respectively.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 5-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide can be studied for its potential as an enzyme inhibitor or receptor modulator. Its sulfonamide group is known to interact with biological targets, making it a candidate for drug development.
Medicine
Medically, this compound could be explored for its antibacterial properties, given the known efficacy of sulfonamides in treating bacterial infections. Additionally, its structural features may allow it to act as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4-methoxyphenyl)thiophene-2-sulfonamide
- 5-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide
- 5-chloro-N-(2-(4-methoxyphenyl)-2-piperidinoethyl)thiophene-2-sulfonamide
Uniqueness
Compared to similar compounds, 5-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide stands out due to the presence of the morpholinoethyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its solubility, stability, and ability to cross biological membranes, making it a more effective candidate for various applications.
Properties
IUPAC Name |
5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4S2/c1-23-14-4-2-13(3-5-14)15(20-8-10-24-11-9-20)12-19-26(21,22)17-7-6-16(18)25-17/h2-7,15,19H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFGLRIEEFAZSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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